molecular formula C14H15ClN2O3S B344996 N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 898654-05-2

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B344996
CAS No.: 898654-05-2
M. Wt: 326.8g/mol
InChI Key: MKEVZESYWJSFEG-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloropyridine moiety and a methoxy-dimethylbenzenesulfonamide group. Its distinct chemical properties make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 5-chloropyridine-2-amine with 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide include:

    Betrixaban: A factor Xa inhibitor with a similar chloropyridine structure.

    Edoxaban: Another anticoagulant with a related chemical structure.

    2-Chloro-N-((5-chloropyridin-2-yl)carbamothioyl)benzamide: A compound with a similar pyridine moiety.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-9-6-12(20-3)13(7-10(9)2)21(18,19)17-14-5-4-11(15)8-16-14/h4-8H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEVZESYWJSFEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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